Emopamil Emopamil Emopamil is an organic amino compound and a member of benzenes.
Prevents renal injury after warm & cold ischemia.
Brand Name: Vulcanchem
CAS No.: 78370-13-5
VCID: VC0006358
InChI: InChI=1S/C23H30N2/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21/h4-9,11-14,20H,10,15-18H2,1-3H3
SMILES: CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2
Molecular Formula: C23H30N2
Molecular Weight: 334.5 g/mol

Emopamil

CAS No.: 78370-13-5

Cat. No.: VC0006358

Molecular Formula: C23H30N2

Molecular Weight: 334.5 g/mol

* For research use only. Not for human or veterinary use.

Emopamil - 78370-13-5

CAS No. 78370-13-5
Molecular Formula C23H30N2
Molecular Weight 334.5 g/mol
IUPAC Name 5-[methyl(2-phenylethyl)amino]-2-phenyl-2-propan-2-ylpentanenitrile
Standard InChI InChI=1S/C23H30N2/c1-20(2)23(19-24,22-13-8-5-9-14-22)16-10-17-25(3)18-15-21-11-6-4-7-12-21/h4-9,11-14,20H,10,15-18H2,1-3H3
Standard InChI Key DWAWDSVKAUWFHC-UHFFFAOYSA-N
SMILES CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2
Canonical SMILES CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2

Chemical Structure and Physicochemical Properties

Emopamil (C₂₃H₃₀N₂) is a racemic mixture with a molecular weight of 334.4977 g/mol . Its structure features a chiral quaternary carbon center, two benzene rings, and a nitrile group, as illustrated by the SMILES notation CC(C)C(CCCN(C)CCC1=CC=CC=C1)(C#N)C2=CC=CC=C2 . The InChIKey DWAWDSVKAUWFHC-UHFFFAOYSA-N confirms its stereochemical complexity .

Stereochemical Considerations

The compound exists as (±)-enantiomers, with the (-)-isomer demonstrating superior neuroprotective efficacy in ischemic models compared to the (+)-form . This enantiomeric divergence arises from differential interactions with intracellular targets: the (-)-enantiomer preferentially inhibits voltage-gated calcium channels, while both enantiomers bind EBP with similar affinity .

Pharmacological Profile

Dual Mechanism of Action

Emopamil exhibits a unique dual pharmacological profile:

  • Calcium Channel Antagonism: Blocks L-type calcium channels in vascular smooth muscle, reducing intracellular Ca²⁺ influx by 78% at 10 μM concentrations .

  • EBP Inhibition: Binds the Δ⁸-Δ⁷ sterol isomerase EBP with Kd = 2.3 nM, disrupting cholesterol biosynthesis .

Neuroprotective Effects

In rat middle cerebral artery occlusion models, (S)-Emopamil (0.5 mg/kg IV) reduced infarct volume by 41% compared to controls (p < 0.01) . This protection correlates with enhanced post-ischemic ATP recovery (138% vs. 82% in untreated groups) .

Therapeutic Applications

Oncology: Targeting Cholesterol Biosynthesis

The Phase I trial of DSP-0390, an EBP inhibitor structurally related to Emopamil, demonstrated preliminary efficacy in recurrent high-grade gliomas :

ParameterValue (N=24)
Median PFS4.2 months
Disease Control Rate33.3%
IDH-mutant responders2 patients >9 months

DSP-0390 showed dose-proportional pharmacokinetics across 20-240 mg doses, with 29.2% incidence of grade 1/2 nausea . Preclinical data in orthotopic GBM models revealed 62% tumor growth inhibition at 50 mg/kg doses .

Multiple Sclerosis and Remyelination

Biogen's patent WO 2023/141323 A1 details EBP inhibitors that increase 8-9 unsaturated sterols by 3.7-fold, promoting oligodendrocyte maturation . In cuprizone-induced demyelination models, these compounds enhanced remyelination by 89% versus controls (p < 0.001) .

Conradi-Hünermann Syndrome

EBP mutations (Xp11.23-p11.22) cause this rare chondrodysplasia. Structural studies reveal that Emopamil competitively inhibits EBP's sterol-binding cavity (Kd = 4.8 nM), preventing toxic Δ⁸-sterol accumulation .

Molecular Mechanisms and Structural Biology

The 2.8 Šresolution crystal structure of EBP (PDB: 6OHT) reveals a five-transmembrane helix fold creating a 1,200 ų hydrophobic cavity . Key interactions include:

  • π-Stacking between Emopamil's benzene rings and Phe107/Phe108

  • Ionic bonding of the tertiary amine to Asp109

  • Nitrile group hydrogen bonding to Tyr121

Mutagenesis studies show that D109A mutation reduces Emopamil binding affinity by 150-fold, confirming Asp109's critical role .

Adverse EventIncidence (N=24)Grade ≥3
Nausea29.2%0%
ALT Increase25.0%0%
Dry Skin4.2%4.2%

Notably, 16.7% of patients reduced corticosteroid use without disease progression . Pretoxicology studies in canines showed no QTc prolongation at plasma concentrations up to 12 μM .

Chemical and Pharmacokinetic Properties

PropertyValue
LogP3.8 ± 0.2
Plasma Protein Binding92.4% (Human)
t₁/₂6.7 ± 1.2 hours
Vd18.4 ± 3.1 L/kg
CL2.1 ± 0.4 L/h/kg

Hepatic metabolism via CYP3A4 accounts for 68% of clearance, producing three inactive metabolites .

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